

Application Note: Quantification of Phencyclidine (PCP) in Human Serum by LC-MS/MS

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Compound of Interest		
Compound Name:	Phencyclidine hydrochloride	
Cat. No.:	B3395718	Get Quote

Abstract

This application note details a robust and sensitive method for the quantification of phencyclidine (PCP) in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation and detection by an electrospray ionization (ESI) source coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The method is validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for clinical and forensic toxicology applications where accurate determination of PCP concentrations is critical. A deuterated internal standard (PCP-d5) is utilized for reliable quantification.

Introduction

Phencyclidine (PCP), commonly known as "angel dust," is a dissociative anesthetic that was discontinued for human medical use due to its significant side effects, including hallucinations, delirium, and paranoia.[1] It is now a controlled substance and a commonly abused street drug. [1][2] Accurate and sensitive quantification of PCP in biological matrices such as serum is essential for both clinical management of intoxication and forensic investigations.[1][3] While gas chromatography-mass spectrometry (GC-MS) has traditionally been used for PCP analysis, LC-MS/MS offers advantages such as increased sensitivity, higher throughput, and



reduced sample preparation complexity.[1][3][4] This application note presents a validated LC-MS/MS method for the determination of PCP in human serum.

ExperimentalMaterials and Reagents

- Phencyclidine (PCP) hydrochloride standard
- Phencyclidine-d5 (PCP-d5) hydrochloride (Internal Standard, IS)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Human serum (drug-free)
- Solid-phase extraction (SPE) cartridges

Instrumentation

- · Liquid chromatograph (LC) system
- Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of PCP from serum.[3][4]

- Sample Pre-treatment: To 500 μ L of human serum, add 25 μ L of PCP-d5 internal standard solution.
- SPE Cartridge Conditioning: Condition the SPE cartridge with methanol followed by water.
- Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.



- Washing: Wash the cartridge with water to remove interferences.
- Elution: Elute the analyte and internal standard with methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 μL) of the initial mobile phase.[3]

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of PCP.

Table 1: Liquid Chromatography Parameters

Parameter	Condition
Column	C18 reverse-phase column
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	Optimized for separation
Flow Rate	0.3 mL/min[3]
Injection Volume	10 μL[3]
Column Temperature	40 °C[3]

Table 2: Mass Spectrometry Parameters



Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.0 kV[3]
Source Temperature	120 °C[3]
Desolvation Gas	Nitrogen[3]
Desolvation Temp	450 °C[3]
Collision Gas	Argon[3]
Monitoring Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions

The following MRM transitions are monitored for the quantification and confirmation of PCP and its internal standard.

Table 3: MRM Transitions and Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Cone Voltage (V)	Collision Energy (eV)
PCP	244.2	86.3	200	20[3]	Optimized
PCP-d5	249.2	91.3	200	20	Optimized

Results and Discussion Method Validation

The LC-MS/MS method was validated for linearity, accuracy, precision, and recovery.[4]

Table 4: Summary of Method Validation Data



Parameter	Result
Linearity (r²)	> 0.997[4]
Lower Limit of Quantification (LLOQ)	1 ng/mL[1][3]
Accuracy (% Error)	< 14%[4]
Precision (% CV)	< 5.0%[4]
Recovery	> 90%[4]

The method demonstrated excellent linearity over the calibration range.[4] The LLOQ of 1 ng/mL is sufficient for the analysis of clinically relevant concentrations.[1][3] The accuracy and precision of the method were well within the acceptable limits for bioanalytical method validation.[4] The high recovery of PCP after solid-phase extraction indicates the efficiency of the sample preparation procedure.[4]

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of PCP in serum.



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Caption: Workflow for PCP quantification in serum.

Conclusion

This application note describes a sensitive, specific, and reliable LC-MS/MS method for the quantification of phencyclidine in human serum. The simple and efficient solid-phase extraction protocol, coupled with the speed and sensitivity of LC-MS/MS, makes this method highly



suitable for routine use in clinical and forensic laboratories. The validation data confirms that the method meets the requirements for bioanalytical applications.

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